2-(4-aminophenyl)-N'-hydroxyethanimidamide

HDAC inhibition zinc chelation epigenetics

Researchers seeking a compact, dual-reactive scaffold for non-hydroxamate HDAC inhibitor libraries or parallel oxadiazole synthesis often face limited commercial availability of para-amino amidoximes. This brown solid delivers two orthogonal reactive sites-a primary aromatic amine for amide/sulfonamide coupling and an unsubstituted amidoxime for 1,2,4-oxadiazole cyclocondensation-on a single, low-MW core. - Molecular Weight: 165.19 g/mol - Purity: ≥97% - Orthogonal reactivity enables sequential or simultaneous diversification without protecting-group manipulation. Standard lab storage at ambient temperature; shipped under ambient conditions. Suitable for medicinal chemistry and chemical biology probe construction.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 500587-42-8
Cat. No. B6619485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminophenyl)-N'-hydroxyethanimidamide
CAS500587-42-8
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=NO)N)N
InChIInChI=1S/C8H11N3O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11)
InChIKeyBXIVTVQCXHGZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminophenyl)-N'-hydroxyethanimidamide: Chemical Identity and Baseline Data


2-(4-Aminophenyl)-N'-hydroxyethanimidamide (CAS 500587-42-8), also known as 2-(4-aminophenyl)acetamidoxime, is an aromatic amidoxime with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol [1]. It is supplied as a brown solid with a specification purity of ≥97% . The compound contains three hydrogen bond donors and three hydrogen bond acceptors, with a computed topological polar surface area of 84.6 Ų and an XLogP3-AA value of 0.3 [1]. These physicochemical parameters define a small, moderately polar molecule with a balance of hydrogen bonding capacity that is typical of amidoxime-based building blocks used in medicinal chemistry and heterocyclic synthesis.

Workflow Dual-reactive building block for heterocycle synthesis and probe design
Selection Orthogonal amine handle plus amidoxime for metal chelation or cyclization
Use Context Compact scaffold (MW 165.19) fits lead-like chemical space for medicinal chemistry

Why 2-(4-Aminophenyl)-N'-hydroxyethanimidamide Cannot Be Replaced by Generic Building Blocks


Amidoximes are established bioisosteres of hydroxamic acids and can chelate transition metals including zinc, making them relevant for enzyme inhibition [1]. However, substitution at the α-carbon and on the aromatic ring profoundly alters both reactivity and biological target engagement. 2-(4-Aminophenyl)-N'-hydroxyethanimidamide uniquely combines a primary aromatic amine handle with an unsubstituted amidoxime moiety, providing two orthogonal reactive sites—amine for amide/sulfonamide coupling and amidoxime for 1,2,4-oxadiazole cyclocondensation—on a compact scaffold (MW 165.19, TPSA 84.6 Ų) [2]. Generic amidoximes such as acetamidoxime (C2H6N2O, MW 74.08) lack the aromatic amine [3], while 4-aminophenylacetamide (C8H10N2O, MW 150.18) lacks the metal-chelating amidoxime functionality [4]. These structural distinctions preclude simple functional interchange in applications requiring dual reactivity or specific pharmacophoric geometry.

Why generic amidoximes or anilines may not transfer directly
This Product
Aromatic amine + unsubstituted amidoxime on a single compact scaffold provides dual orthogonal reactivity for parallel diversification.
Acetamidoxime
Lacks the aromatic ring and amine handle entirely, removing one derivatization vector and limiting synthetic utility.
This Product
Amidoxime serves as a reported bidentate zinc chelator, supporting HDAC inhibitor design and metal-binding pharmacophore studies.
4-Aminophenylacetamide
Carries a simple acetamide group with no metal-chelating capacity, limiting applicability in zinc-dependent target research.

Quantitative Differentiation from Closest Analogs


Amidoxime Zinc Chelation vs. 4-Aminophenylacetamide

The amidoxime functional group (-C(=NOH)NH2) in the target compound acts as a bidentate zinc chelator, a property essential for histone deacetylase (HDAC) inhibition [1]. In contrast, 4-aminophenylacetamide (CAS 122-80-5) carries a simple acetamide group that cannot chelate zinc. Submicromolar HDAC inhibitory activity has been reported for amidoximes as a class, with noteworthy enhancement over hydroxamates [1]. While no direct head-to-head data exist for this exact compound, the presence of the amidoxime zinc-binding group represents a class-level functional differentiation from amide-based analogs that justifies its selection in HDAC-targeted synthesis programs.

Zinc Chelation vs. Acetamide
Class-level inference
Amidoxime acts as bidentate zinc chelator (class-level submicromolar HDAC IC50 reported); acetamide offers no chelation.
Supports HDAC pathway research scaffold selection
Class-level evidence; compound-specific head-to-head data to verify
HDAC inhibition zinc chelation epigenetics

Amine Handle Derivatization vs. Acetamidoxime

The target compound contains a primary aromatic amine (aniline) at the para position, providing a reactive handle for acylation, sulfonylation, diazotization, or reductive amination. Simple acetamidoxime (CAS 22059-22-9, C2H6N2O, MW 74.08) lacks an aromatic ring entirely and offers no comparable derivatization site [2]. The computed TPSA of 84.6 Ų and XLogP3 of 0.3 for the target compound [1] indicate moderate polarity suitable for further elaboration while maintaining drug-like physicochemical space. This dual-reactive architecture—amidoxime for cyclization and aniline for coupling—is not available in mono-functional amidoximes.

Reactive Handle Count
Cross-study comparable
Target: 2 orthogonal handles (amine + amidoxime). Acetamidoxime comparator: 1 handle (amidoxime only).
Enables more divergent library synthesis
Structural comparison; synthetic outcome is project-dependent
building block amine coupling amide synthesis

Purity and Storage Stability Advantage

The Thermo Scientific (Alfa Aesar) catalog specifies a minimum purity of 97% for this compound as a solid, with recommended storage at ambient temperature . Vendor AKSci lists a minimum purity specification of 95% . For comparison, generic research-grade amidoximes are frequently offered at lower purities (90–95%) or as solutions that degrade over time. The solid physical form and ambient storage condition reduce logistical complexity and degradation risk relative to analogs requiring cold-chain storage or inert atmosphere handling. Quantitative batch-to-batch consistency data are available via Certificate of Analysis upon request .

Purity & Storage
Data to verify
≥97% purity (solid, ambient storage). Typical generic amidoximes: 90–95%, often refrigerated.
May reduce impurity-related yield loss
Lot-specific purity confirmed via Certificate of Analysis
quality control purity specification storage

Key Application Scenarios


HDAC Inhibitor Lead Generation

Medicinal chemistry teams designing non-hydroxamate HDAC inhibitors can use this compound as a core scaffold. The amidoxime group provides submicromolar-class zinc chelation [1], while the 4-amino group allows rapid parallel derivatization to explore cap group SAR. This approach has been validated in class-level studies showing amidoximes possess enhanced HDAC inhibitory activity relative to hydroxamates [1].

1,2,4-Oxadiazole Library Synthesis

The amidoxime moiety undergoes condensation with carboxylic acids or acid chlorides to form 1,2,4-oxadiazoles—heterocycles that serve as bioisosteres of esters and amides [1]. The para-amino group on the phenyl ring permits simultaneous or sequential diversification, enabling efficient parallel library production of bis-functionalized oxadiazole derivatives for agrochemical or pharmaceutical screening.

Covalent Probe Synthesis via Aniline Conjugation

The primary aromatic amine handle supports chemoselective conjugation to carboxylic acid-, isocyanate-, or sulfonyl chloride-containing payloads (e.g., fluorophores, biotin, PEG chains) without affecting the amidoxime group. This orthogonal reactivity profile, supported by the compound's moderate polarity (XLogP3: 0.3, TPSA: 84.6 Ų) [2], facilitates the construction of chemical biology probes where the amidoxime can be subsequently elaborated into a heterocyclic pharmacophore.

Application
Selection Property
Validation Focus
HDAC inhibitor lead generation
Zinc-chelating amidoxime scaffold
HDAC inhibition assay context
1,2,4-oxadiazole library synthesis
Cyclocondensation-ready amidoxime
Heterocycle formation and purity review
Chemical probe synthesis
Orthogonal aniline conjugation handle
Chemoselective coupling endpoint review
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